ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: Introduction of the methyl and phenyl groups can be done through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction pathways relevant to the target’s biological function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but lacks the substituted pyrrole ring.
Methyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C22H24N2O3/c1-6-27-22(26)20-15(4)23-19(21(20)25)12-17-11-14(3)24(16(17)5)18-9-7-13(2)8-10-18/h7-12,25H,6H2,1-5H3/b19-12- |
InChI Key |
IGJSWWNOOOFGKT-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)/N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)N=C1C)O |
Origin of Product |
United States |
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